molecular formula C26H53AlO4 B15342584 Diisobutoxy((1-oxooctadecyl)oxy)aluminium CAS No. 43134-64-1

Diisobutoxy((1-oxooctadecyl)oxy)aluminium

Cat. No.: B15342584
CAS No.: 43134-64-1
M. Wt: 456.7 g/mol
InChI Key: UKPSOCFORRGEQY-UHFFFAOYSA-M
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Description

Diisobutoxy((1-oxooctadecyl)oxy)aluminium (CAS No: 43134-64-1) is an organoaluminium compound characterized by an aluminium center bonded to two isobutoxy groups and a stearate-derived 1-oxooctadecyloxy moiety. Its long alkyl chain (C18) enhances lipophilicity, enabling interactions with non-polar substrates .

Properties

CAS No.

43134-64-1

Molecular Formula

C26H53AlO4

Molecular Weight

456.7 g/mol

IUPAC Name

di(butan-2-yloxy)alumanyl octadecanoate

InChI

InChI=1S/C18H36O2.2C4H9O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4(2)5;/h2-17H2,1H3,(H,19,20);2*4H,3H2,1-2H3;/q;2*-1;+3/p-1

InChI Key

UKPSOCFORRGEQY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)CC)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Diisobutoxy((1-oxooctadecyl)oxy)aluminium typically involves the reaction between diisobutylaluminum hydride (Al(OCH(CH3)2)3) and 1-octadecanoyl chloride (C18H37COCl). This reaction is carried out under low-temperature conditions to ensure high yield and purity of the product . The reaction conditions must be strictly controlled, including the molar ratios of the reactants and the temperature, to achieve optimal results.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the low temperatures required and to handle the reactive nature of the compounds involved. The industrial production also emphasizes safety measures to prevent exposure to the compound, which can be hazardous if it comes into contact with skin, eyes, or mucous membranes .

Chemical Reactions Analysis

Types of Reactions

Diisobutoxy((1-oxooctadecyl)oxy)aluminium undergoes various types of chemical reactions, primarily reduction reactions. It is known for its strong reducing properties, making it an essential reagent in organic synthesis .

Common Reagents and Conditions

The compound is commonly used in the presence of solvents such as toluene or hexane, and the reactions are typically carried out at low temperatures to prevent decomposition. The major products formed from these reactions include alcohols and amines, depending on the starting materials .

Mechanism of Action

The mechanism by which Diisobutoxy((1-oxooctadecyl)oxy)aluminium exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced .

Comparison with Similar Compounds

Structural Analogues in Organometallic Chemistry

  • It is used as a plasticizer or monomer in polymer synthesis. Unlike Diisobutoxy((1-oxooctadecyl)oxy)aluminium, it lacks metal coordination sites and long alkyl chains, limiting its utility in catalytic or surfactant applications .
  • Diisobutyl Glutarate (CAS 71195-64-7): Another ester with isobutyl groups, this compound serves as a solvent or intermediate in organic synthesis. Its shorter chain length (C5 vs. C18) reduces hydrophobicity compared to the aluminium compound .

Fluorinated Polymers with 1-Oxooctadecyl Moieties

  • Dodecyl Methacrylate Polymer with α-Fluoro-ω-[2-[(1-oxooctadecyl)oxy]ethyl]-poly(difluoromethylene) (CAS 65530-65-6) : This fluorinated copolymer incorporates the same 1-oxooctadecyloxy group but within a methacrylate backbone. It is used in coatings (0.085–0.45% concentration) for water/oil repellency, leveraging both fluorine and stearate chains. Unlike the aluminium compound, it exhibits higher thermal and chemical stability due to its polymeric structure .

Glyceroglycolipids from Green Tea

  • (2S)-2-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside: A glyceroglycolipid isolated from green tea, this compound shares the 1-oxooctadecyl chain but features a galactose-rich polar head. It demonstrates bioactivity (e.g., antioxidant properties) but lacks the aluminium center, limiting its industrial applications .

Comparative Data Table

Compound Name CAS No Core Structure Key Functional Groups Applications
This compound 43134-64-1 Aluminium organometallic Isobutoxy, 1-oxooctadecyloxy Catalysis, surfactants (inferred)
Dodecyl Methacrylate Fluorinated Copolymer 65530-65-6 Methacrylate polymer 1-oxooctadecyloxy, fluoromethylene Water-repellent coatings
Glyceroglycolipid (Green Tea) - Galactose-linked glycolipid 1-oxooctadecyloxy, polyunsaturated Antioxidant, biological activity
Diisobutyl Fumarate 7283-69-4 Ester Isobutyl, fumarate Plasticizers, monomers

Key Research Findings

  • Reactivity : The aluminium compound’s isobutoxy groups may facilitate hydrolysis under acidic conditions, whereas the fluorinated copolymer’s C-F bonds enhance inertness .
  • Bioactivity : Glyceroglycolipids with 1-oxooctadecyl chains exhibit antioxidant properties but require polar glycosidic heads for solubility in biological systems, unlike the aluminium analogue .

Biological Activity

Diisobutoxy((1-oxooctadecyl)oxy)aluminium, with the CAS number 43134-64-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H53AlO4
  • Molecular Weight : 456.68 g/mol
  • Synonyms : Diisobutoxy[(1-oxooctadecyl)oxy]aluminum; Bis(2-methylpropoxy)[(1-oxooctadecyl)oxy]aluminum

The biological activity of this compound can be attributed to its interaction with various biological molecules. Aluminum compounds are known to exert pro-oxidant effects, potentially leading to oxidative stress in biological systems. This can result in cellular damage and influence various biochemical pathways.

Pro-Oxidant Activity

Aluminum, including its compounds, has been shown to facilitate superoxide-driven biological oxidation. It interacts with superoxide radicals, forming aluminum superoxide complexes that may contribute to oxidative stress . This mechanism is crucial in understanding how this compound may affect cellular health.

Animal Studies

Animal studies have shown that aluminum exposure can lead to various health issues, including neurotoxicity and potential carcinogenic effects. For example, chronic exposure to aluminum has been associated with increased cancer incidence in laboratory animals . These findings raise concerns about the long-term implications of exposure to this compound.

Case Studies and Research Findings

Several studies have explored the broader implications of aluminum in biological systems:

Study TypeFindings
In Vitro Cell Culture Chronic exposure to aluminum transformed mammary epithelial cells, leading to tumor formation .
Animal Studies Increased cancer incidence linked to aluminum exposure in mice .
Computational Studies Aluminum interacts with biomolecules, potentially displacing essential metals like magnesium .

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